2-(Indolin-1-yl)thiazol-4-amine

Physicochemical profiling LogP TPSA

2-(Indolin-1-yl)thiazol-4-amine (CAS 1365939-08-7) is a heterocyclic building block featuring an indoline moiety linked via the N1 position to a thiazole ring bearing a free 4-amine group. With molecular formula C₁₁H₁₁N₃S and molecular weight 217.29 g·mol⁻¹, this compound is supplied at ≥97–98% purity by multiple ISO-certified vendors.

Molecular Formula C11H11N3S
Molecular Weight 217.29 g/mol
Cat. No. B11888255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Indolin-1-yl)thiazol-4-amine
Molecular FormulaC11H11N3S
Molecular Weight217.29 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C3=NC(=CS3)N
InChIInChI=1S/C11H11N3S/c12-10-7-15-11(13-10)14-6-5-8-3-1-2-4-9(8)14/h1-4,7H,5-6,12H2
InChIKeySHURLPLWJIVSLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Indolin-1-yl)thiazol-4-amine Procurement Overview: CAS, Purity, and Physicochemical Profile


2-(Indolin-1-yl)thiazol-4-amine (CAS 1365939-08-7) is a heterocyclic building block featuring an indoline moiety linked via the N1 position to a thiazole ring bearing a free 4-amine group. With molecular formula C₁₁H₁₁N₃S and molecular weight 217.29 g·mol⁻¹, this compound is supplied at ≥97–98% purity by multiple ISO-certified vendors . Calculated physicochemical descriptors include LogP = 2.42, topological polar surface area (TPSA) = 42.15 Ų, one hydrogen bond donor (the primary amine), and four hydrogen bond acceptors, placing it within favorable oral drug-like space . The saturated 2,3-bond of the indoline core distinguishes it from fully aromatic indole analogs and imparts distinct conformational, electronic, and metabolic stability properties relevant to fragment-based and hit-to-lead campaigns.

Why 2-(Indolin-1-yl)thiazol-4-amine Cannot Be Swapped with Generic Indole-Thiazole or Thiazol-2-amine Analogs


Indoline-thiazole hybrids are not functionally equivalent to their indole-thiazole counterparts. The saturated C2–C3 bond of indoline reduces aromaticity, alters the dihedral angle between the two rings, and modifies the electron density on the thiazole nitrogen, directly impacting target engagement and metabolic stability [1]. In the SR-BI inhibitor series, replacement of the indoline with an indole or oxindole resulted in ≥10-fold loss of potency [2]. Furthermore, the 4-amine regioisomer on thiazole exhibits distinct hydrogen-bonding geometry and reactivity compared to 2-aminothiazole analogs, which are known to differ in tautomeric stability and susceptibility to hydrolytic deamination . These structural features mean that generic substitution with a 2-aminothiazole or indole analog—even one sharing the same molecular formula—is highly likely to fail in reproducing the binding, selectivity, or pharmacokinetic profile observed with the indolinyl-thiazol-4-amine scaffold.

Differentiation Evidence: Head-to-Head and Class-Level Quantitative Data for 2-(Indolin-1-yl)thiazol-4-amine


LogP and TPSA Comparison: 2-(Indolin-1-yl)thiazol-4-amine vs. 4-(1H-Indol-3-yl)thiazol-2-amine

The indoline-thiazol-4-amine scaffold offers a more balanced polarity profile compared to the fully aromatic indole-thiazol-2-amine regioisomer. 2-(Indolin-1-yl)thiazol-4-amine has a calculated LogP of 2.42 and TPSA of 42.15 Ų, whereas 4-(1H-indol-3-yl)-1,3-thiazol-2-amine (CAS 22258-56-6) records LogP of 3.45 and TPSA of 82.94 Ų [1]. The lower LogP (Δ = −1.03) indicates reduced lipophilicity and potentially lower off-target binding risk, while the smaller TPSA (Δ = −40.79 Ų) suggests better membrane permeability potential. Both compounds share the same elemental composition (C₁₁H₉N₃S for indole; C₁₁H₁₁N₃S for indoline, differing by two hydrogen atoms), making this a near-isosteric comparison where the indoline-thiazol-4-amine shows a measurably improved polarity profile.

Physicochemical profiling LogP TPSA Drug-likeness

Vendor Purity Benchmarks: 2-(Indolin-1-yl)thiazol-4-amine vs. Closest Commercially Available 4-Amino Regioisomer

Multiple independent vendors supply 2-(Indolin-1-yl)thiazol-4-amine with certified purity ≥97–98%, and the product is manufactured under ISO quality systems . In contrast, the closest commercially available indole analog, 4-(1H-indol-3-yl)-1,3-thiazol-2-amine (CAS 22258-56-6), is listed at 95% purity by its primary supplier [1]. While both purities support early discovery work, the 2–3 percentage-point difference in guaranteed purity reduces the risk of confounding bioassay results from impurities during fragment screening or biochemical profiling.

Chemical procurement Purity specification Quality control Building block reliability

Class-Level Potency Benchmark: Indolinyl-Thiazole Scaffold Achieves Nanomolar SR-BI Inhibition, Exceeding Prior Art Compounds

The indolinyl-thiazole chemotype has been validated in a high-throughput screen and subsequent medicinal chemistry optimization as a potent inhibitor of scavenger receptor class B type I (SR-BI)-mediated lipid uptake. The optimized probe ML278 (17-11), bearing the indolinyl-thiazole core, displayed an average IC₅₀ = 6 nM in the DiI-HDL uptake assay, with plasma stability >99% remaining after 5 hours [1]. This potency is >150-fold superior to the clinical comparator ITX-5061 (IC₅₀ = 0.94 μM) in the same assay [2]. Although 2-(Indolin-1-yl)thiazol-4-amine itself is the unelaborated core scaffold rather than the fully optimized probe, the class-level SAR demonstrates that the indoline-thiazole-amine motif is the essential pharmacophoric element from which nanomolar potency can be achieved.

SR-BI inhibition Lipid transport Cardiovascular probe IC50

Anti-HBV Class Activity: Indolinyl-Thiazole Derivatives Suppress HBV DNA Replication at Sub-Micromolar Concentrations

A 2024 study of 1-(indolin-1-yl)-2-(thiazol-4-yl)ethan-1-one derivatives demonstrated potent anti-HBV activity. Compound 11a, a close structural analog differing from 2-(Indolin-1-yl)thiazol-4-amine by an ethanone linker, inhibited HBV DNA replication with IC₅₀ = 0.13 μM against wild-type HBV and IC₅₀ = 0.36 μM against resistant strains [1]. Mechanistic studies confirmed dual TLR7 agonism (binding affinity K_D = 7.06 μM by SPR) and suppression of HBsAg secretion [2]. The indolinyl-thiazole core is the conserved pharmacophore across the series, with the 4-position of the thiazole serving as the critical vector for further functionalization to optimize both antiviral potency and immunomodulatory activity.

Anti-HBV TLR7 agonism Immunomodulation IC50

Defined Application Scenarios for 2-(Indolin-1-yl)thiazol-4-amine Based on Quantitative Evidence


Fragment-Based Lead Discovery Against SR-BI for Atherosclerosis and Hepatitis C Entry

The indolinyl-thiazol-4-amine core has been validated as the minimal pharmacophore for SR-BI inhibition, with optimized derivatives achieving IC₅₀ = 6 nM [1]. Procurement of the 4-amine building block enables fragment growing and linking strategies at the free amine position, which is the critical vector for appending the benzamide moieties that drive nanomolar potency. The scaffold's balanced LogP (2.42) and TPSA (42.15 Ų) make it an attractive fragment starting point with room for property optimization during growth.

Dual-Action Anti-HBV Agent Development via TLR7 Agonism

The indolinyl-thiazole scaffold has demonstrated the rare ability to simultaneously suppress HBV DNA replication (IC₅₀ = 0.13–0.36 μM) and activate TLR7-mediated innate immunity (K_D = 7.06 μM) [2]. The 4-amine group on the thiazole ring of 2-(Indolin-1-yl)thiazol-4-amine is a direct synthetic handle for introducing the ethanone or other linkers shown to be essential for dual activity. This provides a direct entry into an immunomodulatory antiviral space that is difficult to access with other heterocyclic building blocks.

PI3Kβ Isoform-Selective Inhibitor Optimization for PTEN-Deficient Cancers

The morpholino-thiazole subclass with an indolinyl substituent has been optimized to achieve PI3Kβ isoform-selective inhibition with suitable pharmacological properties [3]. 2-(Indolin-1-yl)thiazol-4-amine provides the core indoline-thiazole connectivity that underlies this selectivity profile, and the free 4-amine serves as a versatile synthetic point for introducing the carboxylic acid, amide, or morpholino functionality required for PI3Kβ potency and selectivity.

Physicochemical Property-Driven Scaffold Replacement for Indole-Containing Leads

Compared to 4-(1H-indol-3-yl)-1,3-thiazol-2-amine (LogP = 3.45, TPSA = 82.94 Ų), 2-(Indolin-1-yl)thiazol-4-amine offers a LogP reduction of 1.03 units and TPSA reduction of ~41 Ų [4]. For programs seeking to lower lipophilicity or improve permeability of an indole-thiazole lead series without altering the core heterocyclic topology, this indoline-thiazol-4-amine building block provides a direct, quantifiably differentiated scaffold-hopping opportunity.

Quote Request

Request a Quote for 2-(Indolin-1-yl)thiazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.